4-Fluoro-3-methyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

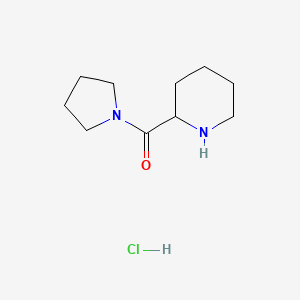

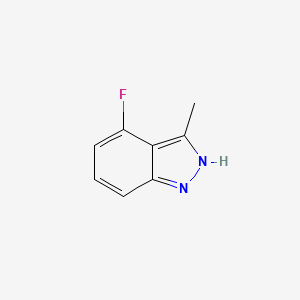

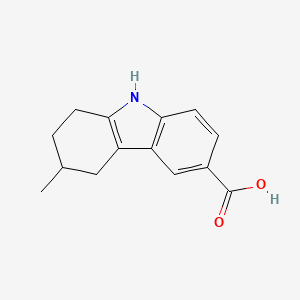

4-Fluoro-3-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a nitrogen-containing core structure. Indazoles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. The fluorine atom at the 4-position and the methyl group at the 3-position on the indazole ring system are expected to influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been developed as a practical synthesis route for indazoles. This method effectively prevents competitive reductions that are observed in direct preparations from aldehydes . Another synthesis route for a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative prepared from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of fluorinated indazoles has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The introduction of fluorine atoms can lead to significant changes in the supramolecular structure of NH-indazoles. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other fluorinated derivatives crystallize as catemers, which are helices of three-fold screw axis . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has also been determined, providing insights into its potential interactions with biological targets .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For example, when N-unsubstituted indazoles react with 1-fluoro-2,4-dinitrobenzene, they can form benzotriazole-N-oxides, which is an unusual reaction outcome. The mechanism of this reaction has been studied using crystallography, NMR, and DFT calculations . Additionally, the reaction of NH-indazoles with bromovinylsulfonyl fluoride can lead to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methyl-1H-indazole and its derivatives can be influenced by the presence of fluorine and other substituents. The synthesis and characterization of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, for instance, involved high-resolution mass spectroscopy and NMR spectroscopy. The electrostatic properties and preferred

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Several recently marketed drugs contain an indazole structural motif .

- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

-

Synthetic Chemistry

- The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Pharmaceuticals

- Indazole derivatives represent one of the most important heterocycles in drug molecules .

- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

- They have gained considerable attention in the field of medicinal chemistry .

- For example, niraparib and pazopanib, which are widely used as anticancer drugs, contain an indazole structural motif .

-

Antitumor Activity

- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .

- These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

-

Treatment of Chronic Inflammatory Diseases

-

Chemical Synthesis

- Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

- Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Inhibitor Design

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-3-methyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONAHDKOCUIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384437 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methyl-1H-indazole | |

CAS RN |

662146-05-6 |

Source

|

| Record name | 4-Fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)